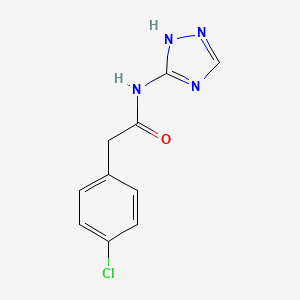![molecular formula C18H20BrN3O3S B11610733 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)
5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物5-(5-ブロモ-3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン は、医薬品化学、材料科学、合成有機化学など、さまざまな分野で潜在的な用途を持つ複雑な有機分子です。臭素化されたフェニル環、エトキシ基、および複数のヘテロ原子を含む三環系を含むその独特の構造は、研究開発にとって興味深い対象となっています。
準備方法
合成経路と反応条件
5-(5-ブロモ-3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン の合成は、通常、市販の前駆体から始まる複数のステップを伴います。一般的な合成経路には、次のものがあります。
エトキシル化: エトキシ基は、エタノールと硫酸などの強酸触媒を使用するエーテル化反応によって導入できます。
三環系の形成: このステップには、三環コアを形成する環化反応が含まれます。これは、一連の縮合および環化反応によって達成され、通常、オキシ塩化リン(POCl3)やトリエチルアミンなどの塩基を使用します。
最終組立:
工業生産方法
この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収量と純度を最大化するように、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、グリーンケミストリーの原則を使用して、廃棄物を削減し、効率を向上させることが含まれます。
化学反応の分析
反応の種類
5-(5-ブロモ-3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン: は、さまざまな化学反応を受ける可能性があり、以下が含まれます。
酸化: ヒドロキシル基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、ケトンまたはアルデヒドに酸化できます。
還元: この化合物は、水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して還元できます。
置換: 臭素原子は、メタノールナトリウム(NaOMe)やシアン化カリウム(KCN)などの試薬を使用して、求核置換反応によって他の基に置換できます。
一般的な試薬と条件
酸化: KMnO4、CrO3、H2O2
還元: LiAlH4、NaBH4、触媒的接触水素化
置換: NaOMe、KCN、グリニャール試薬
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成され、臭素原子の置換によりさまざまな置換フェニル誘導体が生成される可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい合成経路を探求し、新しい材料を開発できます。
生物学
生物学的研究では、この化合物は、生物活性分子の潜在的なものとして調査できます。その構造的特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、創薬および開発の候補となっています。
医学
医学では、この化合物は、治療の可能性について調査できます。さまざまな化学修飾を受ける能力により、薬理学的特性が改善された誘導体を設計できます。
産業
産業では、この化合物は、ポリマー、コーティング、触媒など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
作用機序
5-(5-ブロモ-3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン の作用機序は、その特定の用途によって異なります。生物学的状況では、酵素または受容体に相互作用し、結合相互作用を通じてその活性を調節する可能性があります。複数の官能基とヘテロ原子の存在は、その標的と水素結合、疎水性相互作用、その他の非共有結合相互作用に関与する可能性を示唆しています。
類似の化合物との比較
類似の化合物
- 5-(3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン
- 5-(5-ブロモ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン
- 5-(5-ブロモ-3-エトキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン
独自性
5-(5-ブロモ-3-エトキシ-2-ヒドロキシフェニル)-11-メチル-8-チア-4,6,11-トリアザトリシクロ[7.4.0.02,7]トリデカ-1(9),2(7)-ジエン-3-オン の独自性は、官能基の特定の組み合わせとその三環構造にあります。この組み合わせは、独自の化学反応性と潜在的な生物活性を付与し、類似の化合物とは区別されます。
この化合物の合成、反応、用途、およびメカニズムを理解することで、研究者はさまざまな科学分野や産業分野での可能性を最大限に引き出すことができます。
類似化合物との比較
Similar Compounds
- 5-(3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 5-(5-bromo-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 5-(5-bromo-3-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Uniqueness
The uniqueness of 5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one lies in its specific combination of functional groups and its tricyclic structure. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
特性
分子式 |
C18H20BrN3O3S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H20BrN3O3S/c1-3-25-12-7-9(19)6-11(15(12)23)16-20-17(24)14-10-4-5-22(2)8-13(10)26-18(14)21-16/h6-7,16,21,23H,3-5,8H2,1-2H3,(H,20,24) |
InChIキー |
ROLNREIMXREQHU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1O)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11610662.png)
![5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11610672.png)

![3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610676.png)
![(3Z)-5-chloro-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11610679.png)

![3-{(2E)-1-methyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide](/img/structure/B11610693.png)

![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate](/img/structure/B11610704.png)
![1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610705.png)

![N-(3-chloro-4-methylphenyl)-2-[(3,4-dichlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610714.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
